molecular formula C19H22N2O4 B4688519 5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID

5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID

Cat. No.: B4688519
M. Wt: 342.4 g/mol
InChI Key: IOMNVVRUZWGARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID is a benzoic acid derivative featuring a morpholine ring at position 2 and a [(4-methoxyphenyl)methyl]amino group at position 4.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-2-morpholin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-16-5-2-14(3-6-16)13-20-15-4-7-18(17(12-15)19(22)23)21-8-10-25-11-9-21/h2-7,12,20H,8-11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMNVVRUZWGARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multi-step organic reactions. One common approach is to start with the benzoic acid derivative and introduce the methoxyphenylmethylamino group through a nucleophilic substitution reaction. The morpholinyl group can be introduced via a subsequent amination reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce amines.

Scientific Research Applications

5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Data Table

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 (Estimated) Pharmacological Notes
Target Compound C₁₉H₂₁N₂O₄ 341.4 Morpholine (C4H9NO), Methoxyphenylamino ~2.5 Potential kinase/receptor modulator
4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid C₂₁H₂₀N₄O₃ 376.41 Pyrimidine-morpholinophenyl ~2.8 Rigid structure may limit target flexibility
BI9 C₂₃H₂₅ClN₆O₃ 492.99 Chlorine, Methyl, Pyrimidine ~3.5 Kinase inhibitor (e.g., EGFR, VEGFR)
5-Methoxy-2-[(4-phenoxyphenyl)amino]benzoic acid C₂₀H₁₇NO₄ 335.36 Phenoxyphenylamino ~3.8 High lipophilicity for membrane penetration
4-[[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]amino]benzoic acid C₂₀H₁₇NO₆S 415.42 Sulfonamide, Methoxyphenoxy ~2.9 Antimicrobial potential

Key Findings and Implications

Morpholine Impact : The presence of morpholine in the target compound and BI9 enhances solubility but may reduce passive diffusion compared to purely aromatic analogs.

Substituent Position : Position 2 morpholine vs. position 4 pyrimidine () alters steric and electronic interactions with biological targets.

Therapeutic Potential: Analogs with sulfonamide or thioamide groups () highlight divergent applications, from antimicrobial to kinase inhibition.

Biological Activity

5-{[(4-Methoxyphenyl)methyl]amino}-2-(morpholin-4-yl)benzoic acid, also known by its ChemDiv compound ID 7776-0067, is a benzoic acid derivative notable for its potential biological activities. This compound has garnered attention in various fields of research, including oncology, anti-aging, and metabolic disorders. This article will explore its biological activity based on diverse studies and research findings.

  • Molecular Formula : C19H22N2O4
  • Molecular Weight : 342.39 g/mol
  • Log P : 2.828
  • Water Solubility (Log Sw) : -3.31
  • pKa : 5.16

These properties suggest that the compound has moderate lipophilicity and relatively low solubility in water, which may influence its bioavailability and pharmacokinetics.

Research indicates that benzoic acid derivatives, including this compound, may modulate key cellular pathways. Specifically, they have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis, particularly in aging cells .

2. Anti-Cancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in breast cancer cells (MDA-MB-231) and enhance caspase activity, indicating their potential as anticancer agents .

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-231TBDInduces apoptosis
Compound 3MDA-MB-23110Enhances caspase activity

3. Anti-Aging Potential

The compound's ability to activate proteolytic systems suggests it may serve as a candidate for anti-aging therapies. By promoting the degradation of damaged proteins and enhancing cellular repair mechanisms, it could mitigate some effects associated with aging .

Study on Protein Degradation Systems

A study investigating benzoic acid derivatives found that certain compounds significantly activated cathepsins B and L in human foreskin fibroblasts, leading to enhanced proteasomal activity. The most potent compound in this study exhibited a 467% increase in activity compared to controls .

In Vivo Studies

While most data are derived from in vitro studies, preliminary in vivo assessments indicate that similar compounds can effectively reduce tumor growth in animal models. These findings warrant further investigation into the therapeutic potential of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.